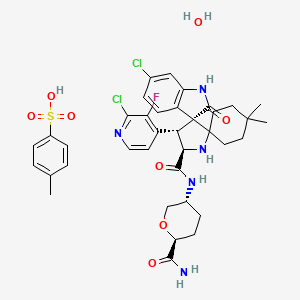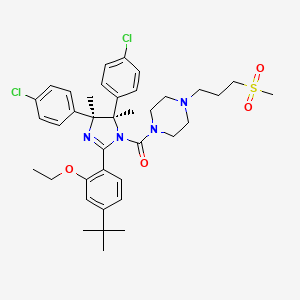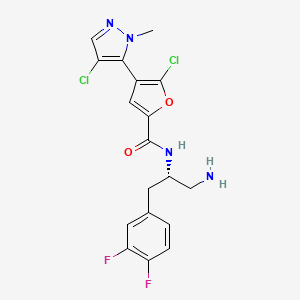
Uprosertib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Uprosertib serves as a valuable tool for studying the AKT signaling pathway and its role in cellular processes.
Biology: It is used to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.
Industry: The compound’s ability to inhibit AKT makes it a candidate for developing targeted cancer therapies.
Mécanisme D'action
Target of Action
Uprosertib, also known as GSK2141795, is primarily targeted towards the Akt protein . Akt, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound is an oral ATP-competitive Akt inhibitor . It inhibits the activity of Akt1, Akt2, and Akt3 isoforms, thereby disrupting the signaling pathways regulated by these proteins . The inhibition of Akt signaling can lead to a decrease in cellular proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting Akt, this compound can disrupt this pathway, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
Preliminary pharmacokinetic data suggest that this compound is rapidly absorbed with a median maximum observed concentration (Cmax) occurring 3 hours following multiple doses and a mean effective half-life of approximately 3 days . The maximum tolerated dose (MTD) was established at 125 mg per day .
Result of Action
The inhibition of Akt signaling by this compound leads to reduced cell survival and increased apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease. It’s important to note that the effectiveness can vary depending on the type of cancer and the individual patient’s response .
Action Environment
Environmental factors such as the presence of lactic acid can influence the action of this compound. For instance, lactic acidosis, a condition often found in tumor microenvironments, can induce resistance to this compound . This resistance is characterized by increased cell survival and reduced apoptosis, even in the presence of this compound . This resistance can be reversed by inhibiting lactate transport or oxidative metabolism .
Orientations Futures
The PI3K/Akt/mTOR pathway, which Uprosertib targets, is central to a broad range of cellular regulatory processes, such as proliferation, differentiation, and survival . Dysregulation of this pathway is common in AML and is often caused by mutations in membrane-bound proteins . Therefore, further studies are necessary to determine additional rational combinations that can enhance the efficacy of Akt inhibitors, potentially by targeting compensatory mechanisms, and/or enhancing apoptosis .
Analyse Biochimique
Biochemical Properties
Uprosertib interacts with the AKT family of protein kinases, specifically AKT1, AKT2, and AKT3 . These interactions are crucial in the regulation of cell proliferation, apoptosis, metabolism, and immunity . This compound acts as a full agonist of the AKT receptor , inhibiting the signaling of these enzymes and thus playing a significant role in biochemical reactions .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing AKT signaling and glucose uptake . This reduction in AKT signaling and glucose uptake is irrespective of lactic acid supplementation, indicating that this compound can influence cellular metabolism . In cancer cells, this compound treatment has been characterized by increased cell survival and reduced apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the AKT family of protein kinases . By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound treatment has shown to reduce AKT signaling and glucose uptake, irrespective of lactic acid supplementation . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .
Metabolic Pathways
This compound is involved in the regulation of the PI3K/AKT pathway . This pathway is crucial for cell proliferation, apoptosis, metabolism, and immunity . Detailed information about the specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'uprosertib implique la formation d'un cycle furanne et l'incorporation de divers substituants pour obtenir la structure souhaitée. Les étapes clés comprennent :
- Formation du cycle furanne.
- Introduction des substituants chloro et fluoro.
- Couplage avec l'amine appropriée pour former le produit final.
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les sous-produits. Des détails spécifiques sur les méthodes de production industrielle sont propriétaires et ne sont pas divulgués publiquement .
Analyse Des Réactions Chimiques
Types de réactions : L'uprosertib subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation et de nitration sont courantes, utilisant des réactifs comme le chlore, le brome et l'acide nitrique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
Chimie : L'this compound sert d'outil précieux pour étudier la voie de signalisation AKT et son rôle dans les processus cellulaires.
Biologie : Il est utilisé pour étudier les effets de l'inhibition de l'AKT sur la prolifération cellulaire, l'apoptose et le métabolisme.
Industrie : La capacité du composé à inhiber l'AKT en fait un candidat pour le développement de thérapies anticancéreuses ciblées.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant la famille des protéines kinases AKT. L'AKT est un régulateur clé de la prolifération cellulaire, de la survie et du métabolisme. En inhibant l'AKT, l'this compound perturbe ces processus cellulaires, entraînant une réduction de la croissance cellulaire et une augmentation de l'apoptose. Le composé cible spécifiquement le site de liaison à l'ATP de l'AKT, empêchant son activation et sa signalisation en aval .
Composés similaires :
Afuresertib : Un inhibiteur de l'AKT structurellement similaire avec un noyau thiophène au lieu d'un cycle furanne.
Trametinib : Souvent utilisé en association avec l'this compound pour des effets thérapeutiques améliorés.
Unicité de l'this compound : L'this compound est unique en raison de son inhibition puissante et sélective des isoformes de l'AKT, ce qui en fait un outil précieux pour étudier les voies liées à l'AKT et développer des thérapies ciblées. Ses modifications structurelles, telles que le cycle furanne, contribuent à sa spécificité et à sa puissance .
Comparaison Avec Des Composés Similaires
Afuresertib: A structurally similar AKT inhibitor with a thiophene core instead of a furan ring.
Trametinib: Often used in combination with uprosertib for enhanced therapeutic effects.
Uniqueness of this compound: this compound is unique due to its potent and selective inhibition of AKT isoforms, making it a valuable tool for studying AKT-related pathways and developing targeted therapies. Its structural modifications, such as the furan ring, contribute to its specificity and potency .
Propriétés
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAPYRUEKNRBA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047634-65-0 | |
| Record name | Uprosertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uprosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UPROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


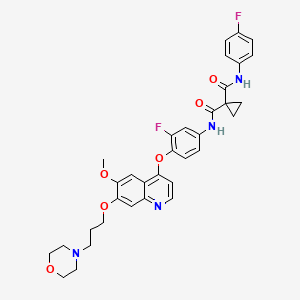
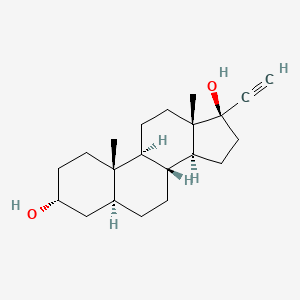
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)
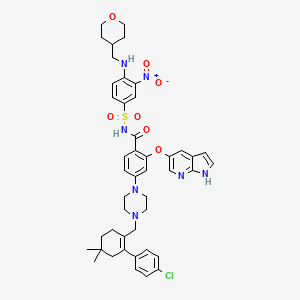


![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

